molecular formula C13H21NO4S B2394002 N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-(m-tolyl)methanesulfonamide CAS No. 1334369-68-4

N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2394002
CAS RN: 1334369-68-4
M. Wt: 287.37
InChI Key: KBZZFQIBWLGNMS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-(m-tolyl)methanesulfonamide, also known as HMS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it an attractive target for further investigation.

Scientific Research Applications

Organic Synthesis Applications

  • Facile Synthesis of Sultams : Research by Rassadin et al. (2009) demonstrates the use of methanesulfonamide derivatives in the synthesis of bicyclic sultams, showcasing the role of these compounds in organic synthesis, particularly in creating structures with potential pharmaceutical relevance (Rassadin et al., 2009).

Catalysis and Reaction Mechanisms

  • Methane Activation and Conversion : A study on room temperature activation of methane over Zn-modified H-ZSM-5 zeolites highlights the potential for methanesulfonamide derivatives in facilitating or studying catalytic processes, especially those relevant to methane functionalization and conversion into more valuable chemicals (Xu et al., 2012).

Chemical Properties and Reactivity

  • Study on Methanesulfonamide Reactivity : Kluger and Tsui (1980) examined the reactivity of methyl methanesulfonothioate, a related sulfhydryl reagent, revealing insights into the reactivity of sulfonamide derivatives with amino groups. This type of study is crucial for understanding the chemical behavior of methanesulfonamides in biological systems and synthetic applications (Kluger & Tsui, 1980).

properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-(3-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-11-5-4-6-12(7-11)8-19(16,17)14-9-13(2,15)10-18-3/h4-7,14-15H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZZFQIBWLGNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C)(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-(m-tolyl)methanesulfonamide

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